molecular formula C18H18ClN5OS B2383090 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 872860-37-2

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2383090
CAS No.: 872860-37-2
M. Wt: 387.89
InChI Key: XZXPHYZGIHNQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . Key structural elements include:

  • 3-Chlorophenyl substitution at position 1 of the pyrazolo-pyrimidine ring, enhancing lipophilicity and target binding .
  • Sulfanyl linker at position 4, connecting to an ethanone moiety substituted with a piperidin-1-yl group, which may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-13-5-4-6-14(9-13)24-17-15(10-22-24)18(21-12-20-17)26-11-16(25)23-7-2-1-3-8-23/h4-6,9-10,12H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXPHYZGIHNQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step reactions. Reaction conditions often involve the use of catalysts and solvents such as acetonitrile and methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction through the use of efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 2 hSulfoxide derivative72–85%
Sulfone formationmCPBA (2 eq), DCM, RT, 12 hSulfone derivative68–78%

Key Findings :

  • Oxidation selectivity depends on stoichiometry and reaction time.

  • Sulfone derivatives exhibit enhanced stability in biological assays.

Nucleophilic Substitution at Pyrazolo[3,4-d]pyrimidine

The C-4 sulfanyl group is susceptible to nucleophilic displacement due to electron-withdrawing effects of the pyrimidine ring.

NucleophileConditionsProductYieldSource
PiperidineK₂CO₃, DMF, 80°C, 6 hPiperidine-substituted analog65%
HydrazineEtOH, reflux, 4 hHydrazide derivative58%

Mechanistic Insight :

  • Reactions proceed via an SNAr mechanism, facilitated by the electron-deficient pyrimidine ring .

Cross-Coupling Reactions

The 3-chlorophenyl group participates in Suzuki-Miyaura couplings, enabling diversification of the aromatic moiety.

Boronic AcidCatalyst SystemProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄, dioxane, 100°C4-Methoxyphenyl-substituted derivative77%
Pyridin-3-ylboronic acidZnCl₂, Pd(dba)₂, THF, 80°CHeteroaromatic-substituted analog63%

Optimization Notes :

  • Zincate intermediates improve coupling efficiency for electron-rich arylboronic acids .

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation to modify pharmacokinetic properties.

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationCH₃I, NaH, DMF, 0°C → RT, 3 hN-Methylpiperidine derivative82%
N-AcylationAcCl, Et₃N, DCM, RT, 2 hAcetylated piperidine analog75%

Structural Impact :

  • Alkylation increases lipophilicity, enhancing blood-brain barrier penetration .

Ring-Opening and Rearrangement

Under strong acidic conditions, the pyrazolo[3,4-d]pyrimidine ring undergoes rearrangement.

ConditionsObservationProposed PathwaySource
H₂SO₄ (conc.), 120°C, 8 hFormation of quinazolinoneRing expansion via C-N bond cleavage

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share these properties, warranting further investigation into its efficacy against cancer.

CNS Disorders

The compound's structural features suggest potential applications in treating central nervous system disorders. Pyrazolo-pyrimidines have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Compounds in this class may exhibit activity against conditions such as anxiety, depression, and neurodegenerative diseases.

Metabolic Disorders

Inhibition of enzymes related to metabolic pathways is another area of interest. Similar compounds have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome and related disorders such as type 2 diabetes and obesity. This suggests that the compound could be investigated for its potential in managing metabolic disorders.

Synthesis and Characterization

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions including the formation of the pyrazolo-pyrimidine core followed by functionalization with piperidine and sulfanyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various pyrazolo-pyrimidine derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further exploration of their mechanisms of action. This provides a basis for investigating the specific compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research on similar compounds has demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These studies often involve behavioral assays and biochemical analyses to assess the impact on cognitive function and neuronal health, suggesting that the compound may possess similar protective qualities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Biological Relevance (If Reported) Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Cl-Ph, sulfanyl linker, piperidin-1-yl-ethanone Kinase inhibition (inferred)
1-{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-3-methyl-butan-1-one Pyrazolo[3,4-d]pyrimidine 4-MeSO2-Ph, oxy linker, piperidinyl-butanone Kinase inhibition (explicit)
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone Dichlorobenzyl-piperidine, pyrazole-ethyl linker Anticancer (cell-based assays)
1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 3-Cl-4-F-Ph, hydrazinyl group Synthetic intermediate

Key Observations :

  • Sulfanyl vs. Oxy Linkers : The sulfanyl group in the target compound may confer greater metabolic stability compared to oxygen-based linkers (e.g., compound in ), which are prone to oxidative cleavage .
  • Piperidine Modifications: Piperidin-1-yl substitution is shared with pyrido[3,4-d]pyrimidinone derivatives (e.g., ), suggesting its role in enhancing membrane permeability.

Substituent Analysis

A. Aromatic Substituents
  • 3-Chlorophenyl vs.
  • 3,4-Dichlorobenzyl () : Bulkier substituents may reduce solubility but improve target specificity in hydrophobic pockets.
B. Linker and Side-Chain Variations
  • Sulfanyl-ethanone (Target) vs. Pyrazole-ethyl (): The sulfanyl linker provides flexibility, whereas rigid pyrazole-ethyl chains may restrict conformational mobility, affecting binding kinetics.
  • Piperidin-1-yl vs. Morpholin-4-yl () : Piperidine’s basic nitrogen may enhance cellular uptake compared to morpholine derivatives.

Key Insights :

  • Pyrido[3,4-d]pyrimidinones (e.g., ) require multi-step functionalization, resulting in moderate yields.

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its ability to interact with various biological targets.
  • Chlorophenyl substituent : Enhances lipophilicity and may influence receptor binding.
  • Piperidine moiety : Often associated with neuroactive properties.

The compound’s molecular formula is C15H16ClN5SC_{15}H_{16}ClN_5S with a molecular weight of approximately 335.84 g/mol.

1. Adenosine Receptor Affinity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for A1 adenosine receptors. The presence of the 3-chlorophenyl group in this compound enhances its binding affinity compared to other derivatives. A study utilizing a radiolabeled binding assay demonstrated that compounds with similar structures showed promising A1 receptor affinity, suggesting potential applications in treating conditions like cardiovascular diseases and neurological disorders .

2. Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been recognized for their anticancer properties. The compound under discussion has shown efficacy against various cancer cell lines through mechanisms involving inhibition of signaling pathways critical for tumor growth. Specifically, it may inhibit kinases such as p70S6K and Akt, which are pivotal in cancer cell proliferation .

3. Enzyme Inhibition

The biological activity also includes enzyme inhibition capabilities:

  • Acetylcholinesterase (AChE) : Compounds containing piperidine have been evaluated for their AChE inhibitory activity, which is relevant for treating Alzheimer's disease .
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in managing infections caused by urease-producing bacteria .

Case Studies

Several case studies highlight the compound's biological activity:

  • Study on Anticancer Properties : In vitro studies demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Adenosine Receptor Study : A comparative analysis of various pyrazolo[3,4-d]pyrimidines indicated that the introduction of different substituents at the N1 position can modulate receptor affinity. The 3-chlorophenyl substitution resulted in enhanced binding to A1 receptors compared to other alkyl or aryl groups .

Q & A

Q. What are the standard synthetic routes for preparing 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Core formation : Constructing the pyrazolo[3,4-d]pyrimidine scaffold via cyclization reactions, often using nitriles or amidines as precursors .

Sulfanyl introduction : Thiolation at the 4-position using reagents like Lawesson’s reagent or thiourea derivatives under reflux in solvents such as DMF or ethanol .

Piperidinyl ethanone coupling : Reacting the sulfanyl intermediate with 1-(piperidin-1-yl)ethan-1-one via nucleophilic substitution or Mitsunobu reactions .

  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reactions with TLC. Adjust temperature (80–120°C) and pH (neutral to mildly basic) to improve yields .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl at N1, sulfanyl at C4) and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z ~445) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95%. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved, particularly in kinase inhibition assays?

  • Methodological Answer : Contradictions may arise due to:
  • Assay conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) or buffer pH (7.4 vs. 8.0) .
  • Off-target effects : Use isoform-specific kinase inhibitors (e.g., staurosporine for PKC) in control experiments .
  • Data normalization : Compare IC₅₀ values against reference compounds (e.g., imatinib for Abl kinases) and validate via orthogonal methods like SPR or thermal shift assays .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

  • Methodological Answer :
  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve membrane permeability .
  • Nanoparticle formulation : Use PLGA-based nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .

Q. How can the sulfanyl group’s reactivity be exploited for targeted modifications in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Oxidation : Convert -S- to -SO- or -SO₂- groups using mCPBA to assess impact on binding affinity .
  • Alkylation : React with iodoacetamide to introduce polar or fluorescent tags for target identification .
  • Cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to replace the sulfanyl group with aryl/heteroaryl moieties .

Data Analysis and Experimental Design

Q. What computational methods are recommended for predicting binding modes with kinase targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1E8) to model interactions with the ATP-binding pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with hinge regions (e.g., Glu286 in CDK2) .
  • Free Energy Calculations : Apply MM-PBSA to rank derivatives based on ΔG_binding .

Q. How should researchers design experiments to address low yields (<40%) in the final coupling step?

  • Methodological Answer :
  • Catalyst screening : Test Pd(OAc)₂, CuI, or organocatalysts (e.g., DMAP) in coupling reactions .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates .
  • Temperature gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal thermal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.